3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]
Overview
Description
“3’,4’-dihydro-2’H-spiro[oxane-4,1’-pyrrolo[1,2-a]pyrazine]” is a chemical compound with the CAS Number: 1542441-75-7 . Its IUPAC name is 2,3,3’,4’,5,6-hexahydro-2’H-spiro[pyran-4,1’-pyrrolo[1,2-a]pyrazine] and it has a molecular weight of 192.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O/c1-2-10-11(3-8-14-9-4-11)12-5-7-13(10)6-1/h1-2,6,12H,3-5,7-9H2 . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antibacterial and Antifungal Applications
Pyrrolopyrazine derivatives have been noted for their antibacterial and antifungal activities. This suggests that our compound could be researched for use in developing new antimicrobial agents .
Antiviral Research
Similar compounds have shown promise in antiviral research, which could mean potential applications in studying viral infections and developing antiviral drugs .
Kinase Inhibition
Some pyrrolopyrazine derivatives have been active in kinase inhibition, which is a significant area in cancer research. The compound could be explored for its effects on various kinases involved in cell signaling and tumor growth .
Pain Management
Derivatives of pyrrolopyrazines have been implicated in pain management research, particularly in the modulation of sodium channels involved in pain perception .
Catalysis and Chemical Synthesis
Pyrrolopyrazine scaffolds have been used as catalysts in chemical reactions and could be investigated for their efficiency and selectivity in various synthetic processes .
Neurological Research
Given the activity of similar compounds on sodium channels, there may be potential for neurological research, particularly in understanding neuronal signaling and possibly treating neurological disorders .
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,4'-oxane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-10-11(3-8-14-9-4-11)12-5-7-13(10)6-1/h1-2,6,12H,3-5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDDFYJHDNZALG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=CC=CN3CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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